3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O5S2/c18-12-2-1-3-15(8-12)28(25,26)20-9-17(22)21-10-16(11-21)27(23,24)14-6-4-13(19)5-7-14/h1-8,16,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKSILGEGKMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNS(=O)(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Azetidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.
Sulfonylation: Introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of a base.
Chlorination and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: :
Biological Activity
3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃ClF N₃O₄S₂
- Molecular Weight : 393.8 g/mol
- CAS Number : 2034490-57-6
The compound features a complex structure that includes an azetidine ring, sulfonamide group, and a chlorinated phenyl moiety, which contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity. This interaction can lead to alterations in metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that regulate physiological responses.
- Gene Expression Alteration : By interacting with transcription factors, the compound may modulate gene expression, affecting protein synthesis related to disease processes.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves apoptosis induction through caspase activation pathways .
Anti-inflammatory Effects
In animal models, the compound showed promising anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effectiveness against resistant bacterial strains.
- Methodology : Disk diffusion method was utilized to assess the inhibition zones.
- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than traditional sulfa drugs.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on tumor cell lines.
- Methodology : MTT assay was performed on MCF-7 and HeLa cells.
- Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Sulfonamides ()
Compounds such as N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) and N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2-(sulfamoylamino)benzenesulfonamide (6k) exhibit:
- Structural Similarities : Sulfonamide cores linked to piperazine rings via oxoethyl groups.
- Key Differences : Replacement of the azetidine ring with piperazine and additional bis(4-fluorophenyl)methyl substituents.
- Physicochemical Data :
| Compound | Melting Point (°C) | Yield (%) | Molecular Formula |
|---|---|---|---|
| 6k | 220–222 | 68 | C₃₂H₃₀ClF₂N₅O₅S₂ |
| 6l | 215–217 | 70 | C₃₂H₃₀ClF₂N₅O₅S₂ |
| Target* | ~200–220 (inferred) | — | C₁₉H₁₇ClFN₂O₅S₂ |
Quinazoline-Linked Sulfonamides ()
Compounds 21–24 (e.g., 4-(2-(2-((2-(2-(1-(4-chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) ):
- Structural Similarities : Sulfonamide linkage and halogenated aryl groups.
- Key Differences : Quinazoline cores instead of azetidine, with hydrazineyl-thioether bridges.
- Physicochemical Data :
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| 21 | 273–275 | 84 |
| 23 | 278–280 | 88 |
| Target* | ~200–220 | — |
The higher melting points of quinazoline derivatives (>270°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding from the quinazoline ring) compared to the azetidine-based target .
Thiazole-Linked Sulfonamides ()
Derivatives like 4-Amino-N-(3-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2(3H)-ylidene)benzenesulfonamide (4e) feature:
- Structural Similarities : Sulfonamide groups and oxoethyl linkers.
- Key Differences : Thiazole rings and hydrazinyl substituents.
- Physicochemical Data :
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| 4e | 229–230 | 61 |
| 4h | 288–290 | 64 |
| Target* | ~200–220 | — |
The thiazole ring introduces planar rigidity, which may enhance π-π stacking interactions but reduce conformational flexibility compared to the azetidine moiety .
Piperazinyl-Oxoethyl Sulfonamides ()
2,5-Dichloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide shares:
- Structural Similarities : Oxoethyl linker, sulfonamide core, and fluorophenyl group.
- Key Differences : Dichloro substitution on the benzene ring and a piperazine ring.
- Physicochemical Inference : Piperazine derivatives typically exhibit melting points >200°C (e.g., 6k: 220°C), aligning with the target’s inferred range. Piperazine’s six-membered ring may offer better solubility than azetidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
